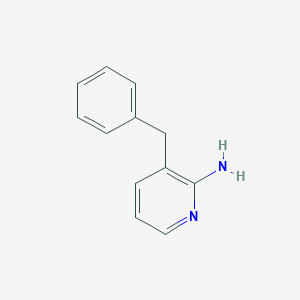

3-Benzylpyridin-2-amine

Descripción

Propiedades

IUPAC Name |

3-benzylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-12-11(7-4-8-14-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTHFNZESSVNEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563724 | |

| Record name | 3-Benzylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130277-16-6 | |

| Record name | 3-Benzylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Benzylpyridin-2-amine chemical properties and reactivity

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Benzylpyridin-2-amine

Introduction

3-Benzylpyridin-2-amine is a heterocyclic aromatic amine that serves as a crucial building block in modern medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with both a primary amine and a benzyl group, presents a unique combination of reactive sites and steric features. The 2-aminopyridine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to participate in key hydrogen bonding interactions with biological targets and its favorable metabolic profile compared to anilines.[1] The addition of the 3-benzyl group introduces a lipophilic, three-dimensional element that can be exploited to achieve specific binding affinities and modulate physicochemical properties.

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic profile, and reactivity of 3-benzylpyridin-2-amine. It is intended for researchers, synthetic chemists, and drug development professionals who wish to leverage this versatile scaffold in their work. The discussion emphasizes the causality behind its chemical behavior, offering insights into its synthetic utility and potential applications.

Chemical Identity and Physicochemical Properties

The fundamental identity of 3-benzylpyridin-2-amine is established by its structural and molecular data. It is a substituted pyridine, a six-membered aromatic heterocycle containing one nitrogen atom.

| Property | Value | Source |

| IUPAC Name | 3-benzylpyridin-2-amine | PubChem[2] |

| CAS Number | 130277-16-6 | PubChem[2] |

| Molecular Formula | C₁₂H₁₂N₂ | PubChem[2] |

| Molecular Weight | 184.24 g/mol | PubChem[2] |

| SMILES | C1=CC=C(C=C1)CC2=C(N=CC=C2)N | PubChem[2] |

| InChIKey | OSTHFNZESSVNEZ-UHFFFAOYSA-N | PubChem[2] |

| XLogP3 (Computed) | 2.4 | PubChem[2] |

| Hydrogen Bond Donors | 2 | PubChem[2] |

| Hydrogen Bond Acceptors | 2 | PubChem[2] |

Spectroscopic Profile

The structural features of 3-benzylpyridin-2-amine give rise to a distinct spectroscopic signature. While a specific experimental spectrum is not available in the provided search results, a profile can be predicted based on data from closely related analogs and general principles.

-

¹H NMR: The proton NMR spectrum is expected to show distinct regions. The five protons of the benzyl ring would appear as a multiplet in the aromatic region (~7.20-7.40 ppm). The three protons of the pyridine ring would also be in the aromatic region, with chemical shifts influenced by the electron-donating amino group. A sharp singlet corresponding to the two benzylic protons (CH₂) would likely appear around 4.0 ppm. The two protons of the primary amine (NH₂) would typically be observed as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display 10 unique signals in the aromatic region (for the 11 aromatic carbons, with some overlap expected for the benzyl ring carbons) and one signal in the aliphatic region for the benzylic carbon.

-

Mass Spectrometry (MS): GC-MS data for this compound is available.[2] The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 184. A base peak at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), resulting from benzylic cleavage, is also highly probable.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region. C-H stretches for the aromatic rings would be observed above 3000 cm⁻¹, while the aliphatic C-H stretch for the benzyl group would be just below 3000 cm⁻¹. Characteristic C=C and C=N stretching vibrations from the aromatic rings would be present in the 1400-1600 cm⁻¹ fingerprint region.

Chemical Reactivity: A Tale of Two Functional Groups

The reactivity of 3-benzylpyridin-2-amine is dominated by the interplay between the nucleophilic primary amine and the electron-rich, yet fundamentally π-deficient, pyridine ring. The benzyl group primarily imparts steric influence and is largely unreactive under common synthetic conditions.

Caption: A representative workflow for synthesizing 3-benzylpyridin-2-amine.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried flask, add 2-amino-3-bromopyridine (1.0 eq), benzylboronic acid pinacol ester (1.2 eq), potassium carbonate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon). Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The base and boronic ester must be soluble for the reaction to proceed efficiently.

-

Reaction: Stir the mixture at an elevated temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (EtOAc). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-benzylpyridin-2-amine.

Applications in Research and Drug Development

The 2-aminopyridine scaffold is a cornerstone of medicinal chemistry. While direct applications of the 3-benzyl isomer are not extensively detailed in the initial search results, the utility of closely related isomers provides a strong rationale for its importance as a synthetic intermediate.

Derivatives of the isomeric 4-benzylpyridin-2-amine have been identified as potent and selective agonists for G protein-coupled receptor 52 (GPR52), which is an emerging therapeutic target for central nervous system (CNS) disorders like schizophrenia. [3][4][5]The benzylpyridine core in these molecules is crucial for establishing the necessary interactions within the receptor binding pocket. Optimization of these lead compounds often involves exploring different substitution patterns on the pyridine and benzyl rings. [4][5][6]Therefore, 3-benzylpyridin-2-amine represents a valuable, isomeric building block for constructing new chemical libraries to probe structure-activity relationships (SAR) for GPR52 and other biological targets. Its unique substitution pattern offers a different vector for substituent placement compared to the 4-benzyl isomer, potentially leading to novel ligands with improved potency, selectivity, or pharmacokinetic properties.

Conclusion

3-Benzylpyridin-2-amine is a structurally rich molecule with a predictable yet versatile chemical reactivity profile. The nucleophilic amino group and the activatable pyridine ring provide dual handles for a wide array of synthetic transformations. Its preparation via modern cross-coupling methodologies is straightforward, making it an accessible building block for research and development. As the field of medicinal chemistry continues to explore new chemical space, the strategic importance of scaffolds like 3-benzylpyridin-2-amine, which combines a proven pharmacophore with a tunable lipophilic element, is set to grow. This guide serves as a foundational resource for scientists looking to harness its full potential.

References

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC - PubMed Central. (2022-02-28). (URL: [Link])

-

Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists | Request PDF - ResearchGate. (2025-05-25). (URL: [Link])

-

Easy Access to 2-Aminopyridines - GalChimia. (2020-12-04). (URL: [Link])

-

2-(Benzylamino)pyridine | C12H12N2 | CID 23362 - PubChem - NIH. (URL: [Link])

-

N-Benzylpyridin-2-amine - PMC - NIH. (URL: [Link])

-

Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - ChemRxiv. (URL: [Link])

-

Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containin - The Royal Society of Chemistry. (URL: [Link])

-

Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PubMed. (2024-06-13). (URL: [Link])

-

Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PMC - PubMed Central. (URL: [Link])

-

3-Benzylpyridin-2-amine | C12H12N2 | CID 14761928 - PubChem - NIH. (URL: [Link])

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. (URL: [Link])

-

2-Benzylpyridin-3-amine | C12H12N2 | CID 18952685 - PubChem. (URL: [Link])

-

2-Benzylpyridine - SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS. (URL: [Link])

-

n-Benzyl-2-aminopyridine | C12H14N2 | CID 19092626 - PubChem. (URL: [Link])

-

2-Aminopyridine - Wikipedia. (URL: [Link])

-

Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles - sioc-journal.cn. (URL: [Link])

-

Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. - ResearchGate. (2025-08-06). (URL: [Link])

-

2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide - MDPI. (URL: [Link])

-

Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. (2024-04-16). (URL: [Link])

-

Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed. (URL: [Link])

-

Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines - American Chemical Society. (URL: [Link])

Sources

- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Benzylpyridin-2-amine | C12H12N2 | CID 14761928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

synthesis of 3-Benzylpyridin-2-amine from pyridine N-oxides

An In-depth Technical Guide to the Synthesis of 3-Benzylpyridin-2-amine from Pyridine N-Oxides

Abstract

3-Benzylpyridin-2-amine is a valuable scaffold in medicinal chemistry and drug development, frequently incorporated into pharmacologically active molecules. Its synthesis presents a unique challenge in regiocontrol, requiring the specific installation of an amino group at the C2 position and a benzyl group at the C3 position of the pyridine ring. This technical guide provides a comprehensive overview of a robust and logical synthetic strategy commencing from pyridine, utilizing a pyridine N-oxide intermediate as the pivotal component for achieving the desired C2-amination. We will delve into the causal mechanisms behind each transformation, present detailed, field-proven experimental protocols, and offer insights into the critical parameters that ensure a successful synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this synthetic pathway.

Introduction: The Strategic Importance of Pyridine N-Oxides in Regiocontrolled Synthesis

The pyridine ring is a cornerstone of many pharmaceutical agents. However, direct functionalization of the pyridine core is often hampered by its electron-deficient nature, which deactivates it towards electrophilic substitution. Conversely, nucleophilic substitution typically requires harsh conditions or pre-functionalization with leaving groups. Pyridine N-oxides emerge as exceptionally versatile intermediates that elegantly circumvent these challenges. The N-oxide moiety fundamentally alters the electronic landscape of the ring:

-

Activation for Nucleophilic Attack: The positively charged nitrogen atom and the electron-donating oxygen atom create electron-deficient C2 and C4 positions, making them highly susceptible to attack by nucleophiles.

-

Activation for Electrophilic Attack: The N-oxide group can also direct electrophiles to the C3 and C5 positions, although this is less commonly exploited for the synthesis .

-

Modulation of Reactivity: The N-oxide can be readily removed via deoxygenation, restoring the pyridine ring and providing a strategic handle for sequential functionalization.

This guide will focus on a multi-step synthetic sequence that leverages these properties to construct 3-benzylpyridin-2-amine, a route that prioritizes yield, purity, and regiochemical integrity.

Retrosynthetic Analysis and Strategic Planning

A direct, one-pot synthesis of 3-benzylpyridin-2-amine is not feasible due to conflicting regiochemical demands. A logical retrosynthetic analysis reveals a more practical, multi-step approach.

Caption: Workflow for the synthesis of 3-benzylpyridine.

Experimental Protocol: Synthesis of 3-Benzylpyridine

-

To a dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromopyridine (1.0 eq.), benzylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

-

Add palladium(II) acetate (0.03 eq.) and a suitable phosphine ligand (e.g., SPhos, 0.06 eq.).

-

Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-benzylpyridine.

| Parameter | Condition | Rationale |

| Reactants | 3-Bromopyridine, Benzylboronic acid | Readily available starting materials for C-C bond formation. |

| Catalyst | Pd(OAc)₂ / SPhos | Efficient catalytic system for Suzuki coupling involving heteroaromatics. |

| Base | K₂CO₃ | Promotes the crucial transmetalation step in the catalytic cycle. |

| Solvent | Dioxane/Water | Ensures solubility of both organic and inorganic components. |

| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle. |

| Typical Yield | 75-90% |

Step 2: N-Oxidation of 3-Benzylpyridine

This transformation is critical for activating the pyridine ring for the subsequent amination step. The oxidation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Causality of Experimental Choices:

-

Oxidizing Agent: m-CPBA is a common and effective reagent for N-oxidation. It is relatively stable and the byproduct, m-chlorobenzoic acid, can be easily removed.

-

Solvent: A chlorinated solvent like dichloromethane (DCM) or chloroform (CHCl₃) is typically used as it is inert to the oxidizing conditions.

Experimental Protocol: Synthesis of 3-Benzylpyridine N-oxide

-

Dissolve 3-benzylpyridine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (approx. 77% purity, 1.1-1.3 eq.) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 3-benzylpyridine N-oxide, which is often used without further purification.

| Parameter | Condition | Rationale |

| Reactant | 3-Benzylpyridine | The substrate for oxidation. |

| Reagent | m-CPBA | A reliable and selective oxidizing agent for converting pyridines to N-oxides. |

| Solvent | Dichloromethane (DCM) | An inert solvent that provides good solubility for the reactants. |

| Temperature | 0 °C to RT | Controls the reaction rate and minimizes potential side reactions. |

| Typical Yield | >95% |

Step 3: C2-Amination of 3-Benzylpyridine N-oxide

This is the final and most crucial regioselective step. The N-oxide activates the C2 and C6 positions for nucleophilic attack. Due to the steric hindrance from the adjacent C3-benzyl group, the attack preferentially occurs at the C2 position. A common and effective method involves activation with an electrophilic reagent followed by the addition of an amine source. [1] Causality of Experimental Choices:

-

Activation: Reagents like tosyl chloride (TsCl) or triflic anhydride (Tf₂O) react with the N-oxide oxygen, turning it into an excellent leaving group and further activating the ring.

-

Amine Source: A protected amine like tert-butylamine or an ammonia surrogate like saccharin can be used. [2]The use of a primary amine like tert-butylamine followed by deprotection is a common strategy. [1]* Mechanism (Reissert-Henze Type): The reaction proceeds via nucleophilic addition of the amine to the activated C2 position, followed by elimination and tautomerization to yield the final 2-aminopyridine product.

Caption: Mechanism of C2-amination of a pyridine N-oxide.

Experimental Protocol: Synthesis of 3-Benzylpyridin-2-amine

This is a one-pot, two-step procedure. [1]

-

Amination:

-

To a solution of 3-benzylpyridine N-oxide (1.0 eq.) in acetonitrile, add tert-butylamine (3.0 eq.).

-

Cool the mixture to 0 °C.

-

Add a solution of p-toluenesulfonic anhydride (Ts₂O) (1.5 eq.) in acetonitrile dropwise.

-

Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC for the consumption of the N-oxide.

-

-

Deprotection:

-

Upon completion of the first step, cool the reaction mixture to 0 °C.

-

Slowly add trifluoroacetic acid (TFA) (10-20 eq.).

-

Heat the mixture to 60-70 °C and stir for 6-12 hours until the deprotection is complete (monitored by LC-MS).

-

Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product via column chromatography on silica gel to obtain 3-benzylpyridin-2-amine.

-

| Parameter | Condition | Rationale |

| Activator | Ts₂O | Activates the N-oxide for nucleophilic attack. |

| Nucleophile | tert-Butylamine | Acts as the nitrogen source; the bulky group is later removed. |

| Deprotection | Trifluoroacetic Acid (TFA) | Strong acid used to cleave the tert-butyl group. |

| Regioselectivity | C2-amination | Steric hindrance from the C3-benzyl group directs the nucleophile to the C2 position. |

| Typical Yield | 50-70% (over two steps) |

Conclusion

The synthesis of 3-benzylpyridin-2-amine is a prime example of strategic, multi-step synthesis in heterocyclic chemistry. By leveraging the unique electronic properties of a pyridine N-oxide intermediate, a challenging regiochemical puzzle can be solved efficiently. The presented three-step sequence—Suzuki-Miyaura coupling, N-oxidation, and regioselective amination—provides a reliable and scalable route to this important chemical scaffold. This guide has detailed the underlying principles and provided robust protocols to empower researchers in the fields of organic synthesis and drug discovery.

References

-

Satheesh, V., & Deng, Y. (2024). Recent Advances in Synthetic Methods by Photocatalytic Single-Electron Transfer Chemistry of Pyridine N-Oxides. The Journal of Organic Chemistry, 89(17), 11864-11874. [Link]

-

Deng, G., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(47), 15750–15751. [Link]

-

Pearson, C. M., et al. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. Organic Letters, 16(5), 1394–1397. [Link]

-

Cai, G., et al. (2011). A General and Efficient 2-Amination of Pyridines and Quinolines. Organic Letters, 13(3), 456–459. [Link]

-

Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

-

Boekelheide, V., & Lehn, W. L. (1961). The Rearrangement of Substituted Pyridine N-Oxides with Acetic Anhydride. The Journal of Organic Chemistry, 26(2), 428–430. [Link]

-

Mondal, S., et al. (2012). An Efficient, Regioselective Amination of 3,5-Disubstituted Pyridine N-Oxides Using Saccharin as an Ammonium Surrogate. Organic Letters, 14(24), 6294–6297. [Link]

-

Suzuki, A. (1991). Synthetic studies via the cross-coupling reaction of organoboron derivatives. Pure and Applied Chemistry, 63(3), 419-422. [Link]

Sources

An In-depth Technical Guide to the Structural Landscape of Benzyl-Substituted Aminopyridines: A Case Study of N-Benzylpyridin-2-amine and Prospective Analysis of 3-Benzylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Elusive Crystal Structure of 3-Benzylpyridin-2-amine

In the realm of medicinal chemistry and materials science, a comprehensive understanding of a molecule's three-dimensional structure is paramount. It dictates intermolecular interactions, crystal packing, solubility, and ultimately, its biological activity and material properties. This guide focuses on the structural elucidation of benzyl-substituted aminopyridines, with a primary interest in 3-Benzylpyridin-2-amine.

A thorough investigation of the current scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals a critical information gap: as of the latest data available, the experimental single-crystal X-ray structure of 3-Benzylpyridin-2-amine has not been reported. The PubChem database entry for this compound (CID 14761928) confirms its identity but does not contain crystallographic information[1].

This absence of experimental data necessitates a strategic pivot. Instead of a direct analysis of the target molecule, this guide will provide a comprehensive, in-depth examination of its closely related, and structurally characterized isomer, N-Benzylpyridin-2-amine . By dissecting the known crystal structure of this isomer, we can derive invaluable insights into the synthesis, crystallization, and non-covalent interactions that are likely to govern the solid-state behavior of 3-Benzylpyridin-2-amine. This comparative approach serves as a robust framework for researchers seeking to crystallize and characterize this elusive molecule.

Part 1: The Known Isomer - A Blueprint for Understanding

The most pertinent available data pertains to N-Benzylpyridin-2-amine (also known as 2-(benzylamino)pyridine), where the benzyl group is attached to the exocyclic amine. The crystal structure of this compound has been independently determined and reported, providing a solid foundation for our analysis[2][3].

Synthesis and Crystallization: From Precursor to Single Crystal

The synthesis of N-Benzylpyridin-2-amine is achieved through the reduction of a Schiff base precursor, (E)-N-benzylidenepyridin-2-amine. This precursor is formed from the condensation of benzaldehyde and 2-aminopyridine[2].

Experimental Protocol: Synthesis and Crystallization of N-Benzylpyridin-2-amine [2]

-

Schiff Base Formation: (E)-N-benzylidenepyridin-2-amine is prepared according to established methods from benzaldehyde and pyridin-2-amine.

-

Reduction: To a mixture of (E)-N-benzylidenepyridin-2-amine (20 mmol) and NaBH₄ (100 mmol) in 1,4-dioxane (50 ml), a solution of acetic acid (100 mmol) in 1,4-dioxane is added dropwise at 0°C.

-

Reaction Progression: The mixture is subsequently heated to 120°C for 2 hours.

-

Work-up: After cooling, the solvent is removed under vacuum. The resulting residue is poured into water (20 ml) and extracted three times with chloroform (50 ml).

-

Isolation: The combined organic extracts are dried with CaCl₂, and the solvent is evaporated under vacuum to yield the crude N-Benzylpyridin-2-amine.

-

Crystallization: Single crystals suitable for X-ray diffraction are obtained by the slow evaporation of a 95% ethanol/water solution[2].

An alternative crystallization method involves a hydrothermal reaction mixture, which unexpectedly yielded single crystals of the N-Benzylpyridin-2-amine ligand itself[3].

Experimental Protocol: Hydrothermal Crystallization of N-Benzylpyridin-2-amine [3]

-

Reactants: A mixture of Ce(NO₃)₃·6H₂O (0.163 g, 0.5 mmol), N-Benzylpyridin-2-amine (0.092 g, 0.5 mmol), and H₂O (10 mL) is prepared.

-

Sealing: The mixture is sealed in a 15 mL Teflon-lined reactor.

-

Heating: The reactor is heated in an oven to 423 K (150°C) for 24 hours.

-

Cooling: The reactor is then cooled to room temperature at a rate of 5 K/h.

-

Crystal Formation: Colorless single crystals of N-Benzylpyridin-2-amine are obtained.

Caption: Synthetic and Crystallization Workflow for N-Benzylpyridin-2-amine.

Crystallographic Data and Molecular Geometry

N-Benzylpyridin-2-amine crystallizes in the triclinic space group P-1. Below is a summary of the crystallographic data from two independent studies.

| Parameter | Wang & Zhao (2010)[2] | Li & Liu (2010)[3] |

| Formula | C₁₂H₁₂N₂ | C₁₂H₁₂N₂ |

| Molar Mass | 184.24 g/mol | 184.24 g/mol |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 5.9233 (10) | 5.9014 (16) |

| b (Å) | 8.0984 (15) | 8.025 (2) |

| c (Å) | 10.602 (2) | 10.561 (3) |

| α (°) | 94.916 (15) | 95.471 (4) |

| β (°) | 91.36 (1) | 91.244 (4) |

| γ (°) | 94.451 (15) | 94.779 (3) |

| Volume (ų) | 504.95 (16) | 495.9 (2) |

| Z | 2 | 2 |

| Temperature (K) | 295 | 296 |

| Calculated Density (Mg m⁻³) | 1.212 | 1.234 |

The key feature of the molecular geometry of N-Benzylpyridin-2-amine is the non-coplanar arrangement of the pyridine and benzene rings. The dihedral angle between these two rings is reported as 67.63(8)°[2] and 67.2(1)°[3], respectively. This twisted conformation is a critical determinant of the overall molecular packing in the crystal lattice.

Supramolecular Assembly: The Role of Hydrogen Bonding

The crystal structure of N-Benzylpyridin-2-amine is dominated by a classic and robust hydrogen bonding motif. The amine proton (N-H) of one molecule acts as a hydrogen bond donor to the pyridine nitrogen of a neighboring, centrosymmetrically related molecule. This interaction is reciprocal, leading to the formation of a stable dimer.[2][3]

This N-H···N hydrogen bond is characterized by a graph-set motif of R²₂(8), indicating a ring composed of two donors and two acceptors, with eight atoms in the ring.[2][3] In one of the reported structures, these dimers are further stabilized by C-H···π interactions, which link adjacent dimers into a three-dimensional supramolecular network.[3]

Caption: Hydrogen Bonding in Crystalline N-Benzylpyridin-2-amine.

Part 2: Prospective Analysis of 3-Benzylpyridin-2-amine

While we lack experimental data for 3-Benzylpyridin-2-amine, we can leverage our understanding of its isomer and fundamental principles of crystal engineering to predict its likely structural characteristics.

Anticipated Intermolecular Interactions

The primary hydrogen bonding donors and acceptors in 3-Benzylpyridin-2-amine are the same as in its N-benzyl isomer: the amino group (N-H) and the pyridine nitrogen. Therefore, it is highly probable that the crystal structure of 3-Benzylpyridin-2-amine will also be characterized by N-H···N hydrogen bonds.

However, the change in the position of the benzyl group from the exocyclic amine to the C3 position of the pyridine ring will introduce significant steric and electronic differences.

-

Steric Hindrance: The benzyl group at the C3 position is adjacent to the C2-amino group. This steric bulk may influence the planarity of the molecule and could hinder the formation of the same centrosymmetric R²₂(8) dimer seen in the N-benzyl isomer. Alternative hydrogen bonding motifs, such as catemers (chains) or different types of dimers, may be favored.

-

Electronic Effects: The benzyl group is weakly electron-donating. Its placement on the pyridine ring could subtly alter the proton affinity of the pyridine nitrogen and the acidity of the amine protons, thereby modulating the strength of the resulting hydrogen bonds.

A Roadmap for Structural Elucidation

For researchers aiming to determine the crystal structure of 3-Benzylpyridin-2-amine, the following workflow is recommended:

-

Synthesis: A suitable synthetic route to 3-Benzylpyridin-2-amine must be established. This may involve a Suzuki or other cross-coupling reaction to introduce the benzyl group at the 3-position of a 2-aminopyridine derivative.

-

Purification: Rigorous purification of the compound is essential. Crystallization is often hampered by even minor impurities.

-

Crystallization Screening: A broad and systematic crystallization screening is the most critical step. This should involve:

-

Solvent Selection: A wide range of solvents with varying polarities, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., methanol, ethanol), should be screened.

-

Techniques: Various crystallization techniques should be employed, including slow evaporation, vapor diffusion (liquid-liquid and liquid-solid), and cooling crystallization.

-

Co-crystallization: If the parent molecule proves difficult to crystallize, co-crystallization with benign co-formers (e.g., dicarboxylic acids) could be explored to introduce new and more robust intermolecular interactions.

-

-

Computational Modeling: In parallel, computational methods can provide invaluable guidance. Density Functional Theory (DFT) calculations can be used to predict the lowest energy conformer of the molecule. Crystal structure prediction (CSP) algorithms can then be employed to generate a landscape of plausible crystal packing arrangements, ranked by their predicted lattice energies. These predicted structures can provide clues as to which hydrogen bonding motifs are most likely, guiding the choice of crystallization solvents.

Caption: Proposed Workflow for the Structural Elucidation of 3-Benzylpyridin-2-amine.

Conclusion

The crystal structure of 3-Benzylpyridin-2-amine remains an open scientific question. However, the detailed structural analysis of its readily available isomer, N-Benzylpyridin-2-amine, provides a wealth of information and a solid predictive framework. The robust N-H···N hydrogen bonding that drives the formation of centrosymmetric dimers in N-Benzylpyridin-2-amine is a likely feature in the crystal packing of the target molecule, albeit potentially in a different geometric arrangement due to steric influences of the C3-benzyl group. For researchers in drug development and materials science, the synthesis and successful crystallization of 3-Benzylpyridin-2-amine represents a valuable opportunity to contribute new knowledge to the field of structural chemistry. The experimental protocols and analytical insights presented in this guide offer a strategic foundation for achieving this goal.

References

-

Wang, Y., & Zhao, X. (2010). N-Benzylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3077. [Link]

-

Li, X-J., & Liu, B. (2010). N-Benzylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3076. [Link]

-

PubChem. (n.d.). 2-Benzylpyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Benzylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Conformational Landscape of 3-Benzylpyridine Derivatives: A Technical Guide for Drug Discovery

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For drug development professionals, a profound understanding of a compound's conformational preferences is paramount for designing potent and selective therapeutics. This guide provides an in-depth technical exploration of the conformational analysis of 3-benzylpyridine derivatives, a scaffold of significant interest in medicinal chemistry. We will delve into the theoretical underpinnings of their conformational flexibility, detail the computational and experimental methodologies for their characterization, and discuss the critical implications of conformational behavior on drug-receptor interactions. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in the design and development of novel therapeutics based on the 3-benzylpyridine core.

Introduction: The Significance of Conformation in 3-Benzylpyridine Derivatives

The pyridine ring is a ubiquitous heterocycle in medicinal chemistry, valued for its ability to engage in a variety of intermolecular interactions, including hydrogen bonding and π-stacking. The addition of a flexible benzyl group at the 3-position introduces conformational complexity that can profoundly influence a molecule's interaction with its biological target. The overall shape, or conformation, of a 3-benzylpyridine derivative dictates the spatial arrangement of its pharmacophoric features, thereby governing its binding affinity and selectivity.

The conformational landscape of these molecules is primarily defined by the rotation around two key single bonds:

-

τ1 (tau-1): The torsion angle around the bond connecting the pyridine ring and the methylene bridge (C3-Cα).

-

τ2 (tau-2): The torsion angle around the bond connecting the methylene bridge and the phenyl ring (Cα-C1').

Understanding the energetic favorability of different conformers, defined by the combination of τ1 and τ2, is crucial for predicting the bioactive conformation—the specific three-dimensional arrangement a molecule adopts when bound to its target.

Theoretical Framework: Unraveling the Conformational Energy Landscape

The conformational preferences of 3-benzylpyridine derivatives are governed by a delicate balance of steric and electronic effects. The rotation around the τ1 and τ2 bonds is not free and is associated with an energy barrier. The minima on the potential energy surface correspond to stable, low-energy conformers, while the maxima represent high-energy, transient states.

A qualitative understanding of the forces at play can be gained by considering:

-

Steric Hindrance: Repulsive interactions between bulky groups that favor staggered conformations where these groups are far apart.

-

Electronic Effects: Attractive or repulsive interactions arising from the distribution of electron density, such as hyperconjugation or electrostatic interactions.

For instance, in benzyl derivatives, a perpendicular or gauche conformation is often preferred to minimize steric repulsion between the substituent and the ortho-hydrogens of the ring.

Computational Approaches to Conformational Analysis

Computational chemistry provides powerful tools for exploring the conformational space of flexible molecules like 3-benzylpyridine derivatives. These methods allow for the calculation of the relative energies of different conformers and the energy barriers between them.

Density Functional Theory (DFT) for Rotational Energy Profiles

Density Functional Theory (DFT) is a robust quantum mechanical method for calculating the electronic structure of molecules. It offers a good balance between accuracy and computational cost for determining conformational energies.

Protocol for Calculating a Rotational Energy Profile using DFT:

-

Initial Structure Optimization: Build the 3-benzylpyridine derivative in a molecular modeling software and perform an initial geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Torsional Scan: Define the dihedral angle of interest (τ1 or τ2) and perform a relaxed scan. This involves systematically rotating the dihedral angle in small increments (e.g., 10-15 degrees) while allowing all other geometric parameters to relax at each step.

-

Energy Profile Generation: Plot the relative energy of the molecule as a function of the dihedral angle. The minima on this plot correspond to the stable conformers, and the energy difference between the minima and maxima represents the rotational energy barrier.

-

Transition State Search: To precisely locate the transition state for rotation, a transition state search algorithm (e.g., QST2 or QST3) can be employed, starting from the approximate geometry of the highest energy point on the scan.

Table 1: Representative Calculated Rotational Barriers for a Hypothetical 3-Benzylpyridine Derivative.

| Torsion Angle | Rotational Barrier (kcal/mol) | Most Stable Conformer (Dihedral Angle) |

| τ1 (Py-CH2) | 2.5 - 4.0 | ~60°, 120°, 240°, 300° (gauche-like) |

| τ2 (CH2-Ph) | 3.0 - 5.0 | ~90°, 270° (perpendicular) |

Note: These are illustrative values. The actual barriers will depend on the specific substitution pattern of the derivative.

Molecular Dynamics (MD) Simulations for Exploring Conformational Space

Molecular Dynamics simulations provide a dynamic picture of a molecule's behavior over time. By simulating the motion of atoms according to the laws of classical mechanics, MD can explore a wider range of conformations and provide insights into the population of different conformational states at a given temperature.

Workflow for Conformational Analysis using Molecular Dynamics:

An In-depth Technical Guide to the Solubility and Stability of 3-Benzylpyridin-2-amine for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for characterizing the solubility and stability of 3-Benzylpyridin-2-amine, a crucial step in its development for pharmaceutical applications. As direct experimental data for this specific molecule is not extensively available in public literature, this document outlines a robust, first-principles approach for its physicochemical evaluation. The methodologies described herein are grounded in established scientific principles and regulatory expectations, ensuring a thorough and compliant assessment.

Introduction to 3-Benzylpyridin-2-amine: A Molecule of Interest

3-Benzylpyridin-2-amine is a heterocyclic aromatic amine with a molecular structure that suggests potential applications in medicinal chemistry. The presence of the aminopyridine moiety, a common scaffold in pharmacologically active compounds, combined with the benzyl group, indicates that a comprehensive understanding of its solubility and stability is paramount for any drug development program. These properties are critical determinants of a compound's bioavailability, formulation feasibility, and shelf-life. This guide will detail a systematic approach to elucidating these key characteristics.

A Systematic Approach to Solubility Determination

A thorough understanding of a compound's solubility in various solvents is fundamental to its handling, purification, formulation, and in vivo performance. The following sections outline a multi-pronged strategy for characterizing the solubility of 3-Benzylpyridin-2-amine, combining predictive modeling with empirical testing.

In Silico Solubility Prediction

Before embarking on extensive laboratory work, computational tools can provide valuable initial estimates of solubility. These predictions can guide solvent selection for experimental studies and offer insights into the molecule's general behavior.

Methodology:

-

Descriptor-based models: Utilize software that calculates molecular descriptors (e.g., logP, polar surface area, hydrogen bond donors/acceptors) to predict aqueous and organic solvent solubility.

-

Machine Learning Models: Employ advanced algorithms, such as 'fastsolv', which leverage large datasets of known solubilities to predict the solubility of new compounds in a wide range of organic solvents and at various temperatures.[1][2]

Expected Insights:

These in silico methods will provide an initial classification of 3-Benzylpyridin-2-amine as likely soluble, partially soluble, or insoluble in a range of common pharmaceutical solvents. This information is invaluable for designing efficient experimental protocols.

Experimental Solubility Determination

Empirical measurement of solubility is the gold standard and is required for regulatory submissions. A tiered approach, starting with qualitative assessments and progressing to quantitative measurements, is recommended.

Table 1: Predicted and Experimental Solubility of 3-Benzylpyridin-2-amine in Common Solvents

| Solvent | Predicted Solubility (e.g., mg/mL) | Experimental Solubility (mg/mL at 25°C) | Method |

| Water (pH 7.4) | To be determined | To be determined | Shake-Flask Method |

| 0.1 N HCl | To be determined | To be determined | Shake-Flask Method |

| 0.1 N NaOH | To be determined | To be determined | Shake-Flask Method |

| Ethanol | To be determined | To be determined | Shake-Flask Method |

| Methanol | To be determined | To be determined | Shake-Flask Method |

| Acetonitrile | To be determined | To be determined | Shake-Flask Method |

| Dichloromethane | To be determined | To be determined | Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | To be determined | To be determined | Shake-Flask Method |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method) [3]

-

Preparation: Add an excess amount of 3-Benzylpyridin-2-amine to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

Causality Behind Experimental Choices:

-

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[3]

-

Testing at 25°C and 37°C provides data relevant to both room temperature storage and physiological conditions.

-

The use of acidic and basic media is crucial for understanding the pH-dependent solubility of the ionizable aminopyridine moiety.

-

HPLC-UV is a sensitive and specific method for quantifying the concentration of the analyte in solution.[4]

Caption: Workflow for the systematic determination of solubility.

Comprehensive Stability Assessment

Evaluating the stability of 3-Benzylpyridin-2-amine is critical to ensure its quality, safety, and efficacy over time. This involves both long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and pathways.

Formal Stability Testing (ICH Q1A)

Formal stability studies should be conducted according to the International Council for Harmonisation (ICH) guideline Q1A(R2).[5][6] These studies will establish the retest period for the drug substance and the shelf life of the drug product.

Table 2: ICH Stability Testing Conditions

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Experimental Protocol: Long-Term and Accelerated Stability Study

-

Sample Preparation: Store samples of 3-Benzylpyridin-2-amine in containers that simulate the proposed packaging.

-

Storage: Place the samples in stability chambers maintained at the conditions specified in Table 2.

-

Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[7]

-

Analysis: Analyze the samples for appearance, assay, purity (including degradation products), and any other critical quality attributes using a validated stability-indicating analytical method (typically HPLC).

Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying likely degradation products and demonstrating the specificity of the analytical methods used for stability testing.[8]

Experimental Protocol: Forced Degradation Study

Subject solutions of 3-Benzylpyridin-2-amine to the following stress conditions:

-

Acid Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 N NaOH at elevated temperature (e.g., 60°C).

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid drug substance at a high temperature (e.g., 80°C).

-

Photostability: Expose the drug substance to light according to ICH Q1B guidelines.

For each condition, a target degradation of 5-20% is desirable to ensure that the primary degradation products are formed without excessive secondary degradation.

Causality Behind Experimental Choices:

-

ICH guidelines provide a globally accepted framework for stability testing, ensuring regulatory compliance.[5][6]

-

Forced degradation studies are a proactive approach to understanding the degradation pathways of the molecule, which is crucial for developing a stable formulation and for the validation of analytical methods.[8] Aromatic amines can be susceptible to oxidation and reactions under acidic or basic conditions.[9][10]

Sources

- 1. Predicting Solubility | Rowan [rowansci.com]

- 2. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Electronic Dichotomy of 2-Aminopyridine: A Tale of Two Nitrogens

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Aminopyridines

This guide provides an in-depth exploration of the electrophilic substitution reactions of 2-aminopyridine, a cornerstone heterocyclic scaffold in modern drug discovery and materials science.[1][2][3] We will dissect the nuanced interplay of electronic effects that govern the reactivity and regioselectivity of this versatile molecule, moving beyond simple procedural descriptions to explain the causal factors behind experimental design. This document is intended for researchers, medicinal chemists, and process development professionals who require a deep, practical understanding of this critical reaction class.

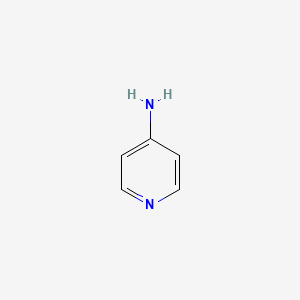

The reactivity of the pyridine ring is fundamentally different from that of benzene. The endocyclic nitrogen atom is highly electronegative, exerting a powerful inductive electron-withdrawing effect that deactivates the ring towards electrophilic attack.[4] Consequently, pyridine itself undergoes electrophilic substitution only under harsh conditions, with substitution occurring primarily at the 3-position.[4][5]

The introduction of an amino group at the 2-position dramatically alters this landscape. The -NH₂ group is a potent activating group, donating electron density to the ring via resonance. This donation partially counteracts the deactivating effect of the ring nitrogen, making 2-aminopyridine significantly more reactive than its parent heterocycle.[6]

However, this creates a complex electronic push-pull system. The amino group directs incoming electrophiles to its ortho (C3) and para (C5) positions, while the ring nitrogen directs to its meta (C3 and C5) positions. This confluence of directing effects strongly favors substitution at the 3- and 5-positions.

Diagram 1: Resonance contributors illustrating electron donation from the amino group, leading to increased electron density at the C3 and C5 positions.

A critical, and often overlooked, factor is the reaction medium's pH. In strongly acidic conditions, necessary for many electrophilic substitutions (e.g., nitration, sulfonation), the pyridine nitrogen becomes protonated. This pyridinium ion is intensely deactivating. Furthermore, the exocyclic amino group can also be protonated to an ammonium group (-NH₃⁺), which is also deactivating.[6][7] This dual protonation can shut down reactivity entirely. Therefore, careful control of acidity is paramount to achieving successful substitution, representing a key experimental choice driven by mechanistic understanding.

Halogenation: Precise Functionalization for Synthesis

Halogenated 2-aminopyridines are invaluable intermediates, serving as versatile handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.[1][8] The halogenation of 2-aminopyridine is readily achievable and regioselectivity can be controlled by the choice of reagents and conditions.

Mechanism and Regioselectivity: The reaction proceeds via the standard electrophilic aromatic substitution mechanism. The activating -NH₂ group directs substitution primarily to the 5-position, with the 3-position being a minor product. This preference for the 5-position is often attributed to reduced steric hindrance compared to the C3 position, which is flanked by both the ring nitrogen and the amino group. Dihalogenation at the 3- and 5-positions can occur with an excess of the halogenating agent.[8]

Field-Proven Insights: The choice of solvent and energy input is critical for efficiency and selectivity. Acetonitrile is often an ideal solvent, and microwave irradiation can dramatically reduce reaction times and improve yields, a crucial consideration for high-throughput synthesis environments.[8][9]

| Reagent | Position(s) | Solvent | Conditions | Yield | Reference |

| Bromine (Br₂) | 5- | DMF | 50°C, 2h | Good | [10] |

| NBS (1 equiv.) | 5- | Acetonitrile | Microwave | Excellent | [8] |

| NBS (2 equiv.) | 3,5- | Acetonitrile | Microwave | Excellent | [8] |

| NCS | 5- | Acetonitrile | RT | Good | [9] |

Experimental Protocol: Selective Monobromination at the 5-Position This protocol is designed for robust and selective synthesis of 2-amino-5-bromopyridine, a common building block.

-

Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (10.0 g, 106.2 mmol).

-

Dissolution: Add dimethylformamide (DMF, 50 mL) and stir until all solids have dissolved.

-

Reagent Addition: In a fume hood, slowly add liquid bromine (5.7 mL, 111.5 mmol, 1.05 equiv) dropwise to the stirred solution over 15-20 minutes. An exotherm may be observed; maintain the temperature below 40°C with a water bath if necessary.

-

Reaction: Heat the reaction mixture to 50°C and maintain for 2 hours. Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material.

-

Work-up: Cool the mixture to room temperature and pour it slowly into 200 mL of ice-cold water with stirring.

-

Neutralization & Precipitation: Basify the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 50 mL).

-

Purification: Dry the crude product under vacuum. Recrystallization from an ethanol/water mixture can be performed if higher purity is required.

Nitration: Navigating a Complex Reaction Landscape

The nitration of 2-aminopyridine is more complex than halogenation, presenting a classic case of kinetic versus thermodynamic control. The reaction can occur either on the exocyclic amino group (N-nitration) or on the pyridine ring (C-nitration).

Mechanism: A Two-Pathway Problem Under typical nitrating conditions (HNO₃/H₂SO₄), the initial, kinetically favored product is 2-nitraminopyridine.[6] This N-nitro compound is often unstable and can rearrange intermolecularly under acidic conditions to the thermodynamically stable C-nitrated products, primarily 2-amino-5-nitropyridine and, to a lesser extent, 2-amino-3-nitropyridine.[6]

The regioselectivity of C-nitration is governed by a concept termed "electric hindrance."[6][11] Attack of the nitronium ion (NO₂⁺) at the 3-position results in a Wheland intermediate where positive charges are located on adjacent atoms (C4 and the protonated ring nitrogen), an electrostatically unfavorable situation. Attack at the 5-position avoids this direct repulsion, making it the preferred site for substitution.

Diagram 2: Simplified workflow showing the kinetic (N-nitration) and thermodynamic (C-nitration) products in the nitration of 2-aminopyridine.

Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine This protocol is optimized for the direct synthesis of the thermodynamically favored C5-nitro product.[12]

-

Acid Mixture Preparation: In a flask cooled in an ice/salt bath, slowly add 98% sulfuric acid (625 g, 6.96 mol) to 65% nitric acid (125 g, 1.29 mol). Stir carefully until a homogenous solution is obtained. Causality Note: Preparing the nitrating mixture beforehand and cooling it is a critical safety step to control the exotherm upon addition of the substrate.

-

Substrate Solution: In a separate 1L four-hole flask, dissolve 2-aminopyridine (100 g, 1.06 mol) in 1,2-dichloroethane (353 mL).

-

Nitration: Cool the substrate solution to 0-5°C. Slowly add the pre-cooled nitrating mixture dropwise, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by TLC/LC-MS.

-

Quenching: Carefully pour the reaction mixture onto crushed ice (1 kg) with vigorous stirring.

-

Neutralization: Slowly neutralize the mixture with a cold 50% aqueous sodium hydroxide solution to pH 7-8. The product will precipitate as a yellow solid.

-

Isolation and Purification: Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 2-amino-5-nitropyridine.

Sulfonation: High-Temperature Substitution

Sulfonation introduces the highly polar sulfonic acid (-SO₃H) group, a functionality used to improve aqueous solubility or act as a synthetic handle. This reaction typically requires more forcing conditions than halogenation or nitration.

Mechanism and Regioselectivity: The electrophile is sulfur trioxide (SO₃), usually generated from fuming sulfuric acid (oleum). The strong activating effect of the amino group is necessary to overcome the deactivation from the protonated pyridinium ring that forms in the strongly acidic medium. The reaction proceeds almost exclusively at the 5-position to yield 2-aminopyridine-5-sulfonic acid.[13]

Experimental Protocol: Synthesis of 2-Aminopyridine-5-sulfonic Acid This protocol uses oleum and high temperature to drive the reaction to completion.[13]

-

Reaction Setup: In a flask equipped with a mechanical stirrer and a heating mantle, place fuming sulfuric acid (320 g).

-

Substrate Addition: In a controlled manner, add 2-aminopyridine (80 g, 0.85 mol) in small portions over 30 minutes. The mixture will become hot.

-

Reaction: Heat the reaction mixture to 140°C and maintain this temperature for 4 hours.

-

Work-up: After cooling to room temperature, very carefully and slowly pour the reaction mixture onto crushed ice (200 g) in a large beaker with stirring.

-

Precipitation: Continue stirring the mixture in an ice/salt bath for 2 hours. The product will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration and wash the filter cake sequentially with ice-cold water (200 mL) and cold ethanol (200 mL).

-

Drying: Dry the product in a vacuum oven to yield 2-aminopyridine-5-sulfonic acid.

Other Electrophilic Reactions: The Limits of Reactivity

Friedel-Crafts Reactions: 2-Aminopyridine, like pyridine itself, is generally considered unreactive towards Friedel-Crafts alkylation and acylation.[4][14] The primary reason is the Lewis basicity of the ring nitrogen, which coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃). This coordination forms a highly deactivated pyridinium complex, preventing electrophilic attack on the ring. The activating effect of the amino group is insufficient to overcome this powerful deactivation pathway.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic and heteroaromatic compounds.[15][16] While the Vilsmeier reagent (generated from POCl₃ and DMF) is an electrophile, its application to 2-aminopyridine can lead to formylation on the exocyclic nitrogen rather than the ring, especially given the high nucleophilicity of the amino group.[17][18] Ring formylation of 2-aminopyridine is not a commonly reported or high-yielding transformation, underscoring the challenge of directing electrophiles to the carbon framework in the presence of the highly nucleophilic amino group.

References

- AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine.

- American Cyanamid Co. (1952). US2609372A - Halogenation of 2-aminopyrimidines. Google Patents.

- Thieme Chemistry. (n.d.). Mono- and Dihalogenation of 2-Aminopyrazine.

- Li, J. J., et al. (n.d.). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central.

- Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. ResearchGate.

- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.

- National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PMC.

- GalChimia. (2020). Easy Access to 2-Aminopyridines.

- National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC.

- Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22.

- Problems in Chemistry. (2023). Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. YouTube.

- Bayer AG. (1990). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. Google Patents.

- CN104447522A. (n.d.). Preparation method of 5-nitro-2-aminopyridine. Google Patents.

- ChemicalBook. (n.d.). 2-AMINOPYRIDINE-5-SULFONIC ACID | 16250-08-1.

- ResearchGate. (n.d.). C−H halogenation (Cl/Br) in 2‐aminopyridine and 2‐aminodiazine system.

- Pearson. (2024). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons.

- Vilsmeier, A., & Haack, A. (1927). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Organic Chemistry. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube.

- CN112678942A. (n.d.). Preparation method of 2-amino-3-nitro pyridine. Patsnap.

- ResearchGate. (n.d.). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.

- Benchchem. (n.d.). Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide.

- The Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.

- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.

- ResearchGate. (n.d.). Efficient Halogenation of 2-Aminopyrazine | Request PDF.

Sources

- 1. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. aklectures.com [aklectures.com]

- 6. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 7. byjus.com [byjus.com]

- 8. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 9. researchgate.net [researchgate.net]

- 10. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

- 13. 2-AMINOPYRIDINE-5-SULFONIC ACID | 16250-08-1 [chemicalbook.com]

- 14. youtube.com [youtube.com]

- 15. ijpcbs.com [ijpcbs.com]

- 16. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. growingscience.com [growingscience.com]

3-Benzylpyridin-2-amine: A Versatile Scaffold for Modern Medicinal Chemistry

Abstract

The 2-aminopyridine moiety is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a benzyl group at the 3-position creates 3-Benzylpyridin-2-amine, a scaffold with a unique three-dimensional architecture that offers significant potential for engaging with a diverse range of biological targets. This in-depth technical guide explores the synthesis, physicochemical properties, and, most importantly, the prospective applications of 3-Benzylpyridin-2-amine in contemporary drug discovery. We will delve into its potential in oncology, neurodegenerative diseases, and infectious diseases, providing scientifically grounded insights and detailed experimental protocols to aid researchers in the development of next-generation therapeutics.

Table of Contents

-

Introduction: The Significance of the 2-Aminopyridine Scaffold

-

Synthesis and Physicochemical Characteristics of 3-Benzylpyridin-2-amine

-

Potential Therapeutic Applications

-

3.1. Kinase Inhibition in Oncology

-

3.2. Modulation of Neurotransmitter Receptors for Neurological Disorders

-

3.3. Development of Novel Antimicrobial Agents

-

-

Experimental Protocols

-

4.1. Synthesis of 3-Benzylpyridin-2-amine via Schiff Base Reduction

-

4.2. In Vitro Acetylcholinesterase (AChE) Inhibition Assay

-

-

References

Introduction: The Significance of the 2-Aminopyridine Scaffold

The 2-aminopyridine framework is a cornerstone in the design of bioactive molecules.[1][2][3] Its prevalence in pharmaceuticals stems from its ability to act as a versatile pharmacophore, presenting hydrogen bond donors and acceptors in a well-defined spatial arrangement. The addition of a benzyl group at the 3-position introduces a lipophilic and sterically significant element. This benzyl moiety can explore hydrophobic pockets within target proteins, a key strategy for enhancing binding affinity and selectivity. The conformational flexibility of the benzyl group further expands the accessible chemical space, making 3-Benzylpyridin-2-amine an excellent starting point for both fragment-based and structure-based drug design methodologies.

Synthesis and Physicochemical Characteristics of 3-Benzylpyridin-2-amine

3-Benzylpyridin-2-amine can be synthesized through various chemical routes. A common and effective method involves the reduction of a Schiff base formed from the condensation of 2-aminopyridine and benzaldehyde.[4][5] This approach is advantageous due to the ready availability of starting materials and the generally high yields.

Table 1: Physicochemical Properties of 3-Benzylpyridin-2-amine [6]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂ | PubChem |

| Molecular Weight | 184.24 g/mol | PubChem |

| XLogP3 | 2.4 | PubChem |

| Topological Polar Surface Area | 38.9 Ų | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

The physicochemical profile of 3-Benzylpyridin-2-amine aligns well with established guidelines for oral bioavailability, such as Lipinski's Rule of Five. Its balanced lipophilicity and polar surface area suggest a favorable absorption and distribution profile.

Potential Therapeutic Applications

The adaptability of the 3-Benzylpyridin-2-amine scaffold makes it a promising candidate for targeting a wide array of diseases. The following sections highlight three key areas of therapeutic potential.

Kinase Inhibition in Oncology

Protein kinases are a major class of drug targets in oncology due to their frequent dysregulation in cancer.[7] The 2-aminopyridine core is a well-known "hinge-binding" motif, capable of forming critical hydrogen bonds within the ATP-binding site of many kinases.[8] The 3-benzyl group can be strategically modified to occupy an adjacent hydrophobic pocket, thereby conferring selectivity for specific kinases. This approach has been successfully employed in the development of inhibitors for kinases such as Janus kinase 2 (JAK2) and mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).[7][8][9]

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]

- 4. N-Benzylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcrcps.com [ijcrcps.com]

- 6. 3-Benzylpyridin-2-amine | C12H12N2 | CID 14761928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

The Enduring Legacy of 2-Aminopyridine: A Century of Synthesis and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Hero of Heterocyclic Chemistry

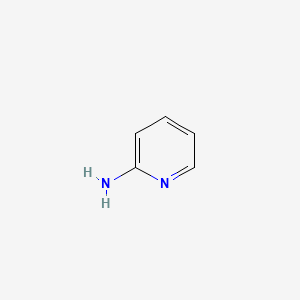

In the vast landscape of organic synthesis, few molecules offer the blend of simplicity and profound utility as 2-aminopyridine. This seemingly modest scaffold, a pyridine ring bearing an amino group at the C2 position, is a cornerstone in the development of a remarkable array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its importance lies in its dual functionality: the basic nitrogen of the pyridine ring and the nucleophilic amino group, which together provide a versatile platform for constructing complex molecular architectures.[3] This guide delves into the rich history of 2-aminopyridine synthesis, from its groundbreaking discovery to the sophisticated methods employed today, providing a comprehensive resource for professionals in the chemical and pharmaceutical sciences. We will explore the seminal Tschitschibabin reaction, modern catalytic approaches, and other key synthetic transformations, complete with detailed experimental protocols and mechanistic insights.

A Historical Perspective: The Dawn of Pyridine Chemistry and the Chichibabin Breakthrough

Prior to the early 20th century, the synthesis of pyridines was often a challenging endeavor, characterized by harsh reaction conditions and low yields.[4][5] Early methods, such as the Hantzsch pyridine synthesis developed in 1881, were significant but lacked the efficiency and directness required for broad applicability.[6] The landscape of pyridine chemistry was irrevocably changed in 1914 by the Russian chemist Aleksei Yevgen'evich Chichibabin.[2] His discovery, now famously known as the Tschitschibabin reaction, provided a direct and remarkably efficient method for the amination of pyridine to produce 2-aminopyridine. This reaction, involving the treatment of pyridine with sodium amide (NaNH₂), was a paradigm shift, offering a straightforward route to a previously difficult-to-access, yet highly valuable, building block.

The Tschitschibabin Reaction: A Pillar of 2-Aminopyridine Synthesis

The Tschitschibabin reaction remains a fundamental and widely practiced method for the synthesis of 2-aminopyridine. Its elegance lies in the direct nucleophilic substitution of a hydride ion by an amide anion on the electron-deficient pyridine ring.

Mechanistic Insights

The reaction proceeds through a nucleophilic aromatic substitution (SNAE) mechanism. The potent nucleophile, the amide anion (NH₂⁻), generated from sodium amide, attacks the electron-deficient C2 position of the pyridine ring. This addition forms a negatively charged intermediate, a σ-complex (or Meisenheimer-like adduct), which is stabilized by the electron-withdrawing nitrogen atom of the ring. The subsequent and rate-determining step involves the elimination of a hydride ion (H⁻), which then reacts with an available proton source, typically another molecule of amine or the solvent, to liberate hydrogen gas and regenerate the aromaticity of the pyridine ring.

Caption: The generalized mechanism of the Tschitschibabin reaction.

Experimental Protocol: A Classic Procedure

The following protocol is a representative example of the Tschitschibabin reaction for the synthesis of 2-aminopyridine.

Materials:

-

Pyridine

-

Sodium amide (NaNH₂)

-

Toluene (anhydrous)

-

Ammonium chloride (saturated aqueous solution)

-

Sodium hydroxide (aqueous solution)

-

Dichloromethane

Procedure:

-

A solution of pyridine in anhydrous toluene is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

Sodium amide is added portion-wise to the stirred solution at room temperature under a nitrogen atmosphere.

-

The reaction mixture is heated to reflux (approximately 110-115 °C) and maintained at this temperature for 6-8 hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.

-

After the reaction is complete, the mixture is cooled to room temperature and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The resulting biphasic mixture is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-aminopyridine.

-

The crude product can be purified by distillation or recrystallization.

| Parameter | Value |

| Reactants | Pyridine, Sodium Amide |

| Solvent | Toluene |

| Temperature | 110-115 °C |

| Reaction Time | 6-8 hours |

| Typical Yield | 70-80% |

Table 1. Typical reaction parameters for the Tschitschibabin synthesis of 2-aminopyridine.

Modern Synthetic Approaches: Beyond the Classics

While the Tschitschibabin reaction is a powerful tool, its use of stoichiometric amounts of a strong base and high reaction temperatures can be limiting for substrates with sensitive functional groups. This has driven the development of modern, milder, and more versatile methods for 2-aminopyridine synthesis.

Transition Metal-Catalyzed Amination of Halopyridines

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, in particular, has emerged as a premier method for the synthesis of aryl amines, including 2-aminopyridines, from aryl halides.[7][8][9][10]

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of 2-halopyridines (typically 2-chloro- or 2-bromopyridine) with ammonia or an ammonia equivalent. The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results.

Caption: General scheme for the Buchwald-Hartwig amination of 2-halopyridines.

Copper-Catalyzed Amination: Copper-catalyzed methods, often referred to as Ullmann-type couplings, provide a cost-effective alternative to palladium catalysis.[11][12][13][14] These reactions typically employ a copper(I) or copper(II) salt as the catalyst and can be performed with aqueous ammonia, offering a more environmentally benign approach.

Synthesis from 2-Cyanopyridine

Another important route to 2-aminopyridine involves the transformation of the readily available 2-cyanopyridine. This can be achieved through a two-step process involving hydrolysis of the nitrile to the corresponding amide, followed by a Hofmann rearrangement.[15]

Experimental Workflow:

-

Hydrolysis: 2-Cyanopyridine is hydrolyzed to picolinamide using either acidic or basic conditions.

-

Hofmann Rearrangement: The resulting picolinamide is treated with a solution of bromine in aqueous sodium hydroxide. The reaction proceeds through a series of intermediates, ultimately leading to the formation of 2-aminopyridine with the loss of the carbonyl group as carbon dioxide.

Caption: Synthetic pathway from 2-cyanopyridine to 2-aminopyridine.

Multicomponent Reactions: A Modern Approach to Substituted 2-Aminopyridines